

Technical Guide: Diiodomethane- $^{13}\text{C},\text{d}_2$ ()

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Compound of Interest

Compound Name: *Diiodomethane- $^{13}\text{C},\text{d}_2$*

CAS No.: *1217038-24-8*

Cat. No.: *B1142166*

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Precision C1-Synthons in Pharmacokinetic Optimization and Structural Elucidation

Executive Summary

Diiodomethane- $^{13}\text{C},\text{d}_2$ is a high-value, doubly isotopically labeled reagent used primarily as a "C1 synthon" (one-carbon building block) in advanced organic synthesis. Its primary utility lies in the Simmons-Smith cyclopropanation reaction, where it installs a methylene bridge () across an alkene.

For drug development professionals, this reagent serves two critical functions:

- **Metabolic Engineering:** The deuterium incorporation () leverages the Deuterium Kinetic Isotope Effect (DKIE) to slow metabolic clearance at the cyclopropane motif, a common metabolic "hotspot."
- **Bioanalytical Tracing:** The ^{13}C label provides a non-radioactive, stable tracer for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) metabolic flux studies, offering a distinct M+3 mass shift.

Part 1: Chemical Identity & Technical Specifications[1]

Before deploying this reagent in synthesis, researchers must account for its physical shifts compared to the non-labeled isotopologue. The presence of heavier isotopes increases density and alters vibrational spectra.

Property	Specification	Notes
Chemical Formula		Carbon-13 enriched (>99%), Deuterium enriched (>98%)
Molecular Weight	~270.84 g/mol	+3 Da shift vs. standard (267.84)
Appearance	Colorless to pale yellow liquid	Darkens upon light exposure (iodine liberation)
Density	> 3.33 g/mL	Extremely dense; phase separates rapidly in aqueous workups
Boiling Point	~181°C (decomposes)	Do not distill at atmospheric pressure; explosion hazard
Stability	Light & Moisture Sensitive	Store over Cu wire to scavenge free ; keep dark/cold (2-8°C)

Part 2: The Mechanistic Core

The Furukawa-Modified Simmons-Smith Reaction

While the traditional Simmons-Smith reaction uses a Zinc-Copper couple (

), the Furukawa modification using Diethylzinc (

) is the industry standard for expensive labeled reagents like **Diiodomethane-13C,d2**. It offers higher reproducibility, homogeneous conditions, and better atom economy—critical when the reagent cost is high.

The Mechanism: The reaction proceeds through a concerted, stereospecific mechanism involving an electrophilic zinc carbenoid intermediate.[1]

- Carbenoid Formation:

undergoes halogen exchange with

to form the active carbenoid species (

equivalent).

- Butterfly Transition State: The carbenoid approaches the alkene. The zinc atom coordinates with the alkene

-system (or directing groups like -OH), while the methylene carbon attacks the double bond.

- Cheletropic Addition: The bond formation is concerted, preserving the stereochemistry of the original alkene (cis-alkenes yield cis-cyclopropanes).



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[3][4][5]

Part 3: Applications in Drug Discovery[6][7][8]

1. Metabolic Stability (The Deuterium Effect)

Cyclopropane rings are common in medicinal chemistry (e.g., Ciprofloxacin, Montelukast) to constrain conformation. However, the carbon atoms in the ring can be sites of oxidative metabolism by Cytochrome P450 (CYP450) enzymes.[2]

- The Problem: CYP450 enzymes attack

bonds to form hydroxylated metabolites, leading to rapid clearance.

- The Solution (

): By using **Diiodomethane-13C,d2**, the resulting cyclopropane ring contains Carbon-Deuterium (

) bonds.

- Mechanism: The

bond is shorter and stronger than the

bond due to a lower zero-point energy.[3] Breaking this bond is often the rate-determining step (RDS) in metabolism.

- Result: This induces a Deuterium Kinetic Isotope Effect (DKIE), potentially increasing the drug's half-life (

) without altering its binding affinity or potency.

2. Bioanalytical Tracing (

Signature)

The

label acts as a permanent, non-radioactive tag.

- Mass Spectrometry: The molecule will show a distinct M+3 mass shift (1 Da from

+ 2 Da from

) compared to the native drug. This allows researchers to distinguish the parent drug from natural biological background signals in complex matrices (plasma/urine).

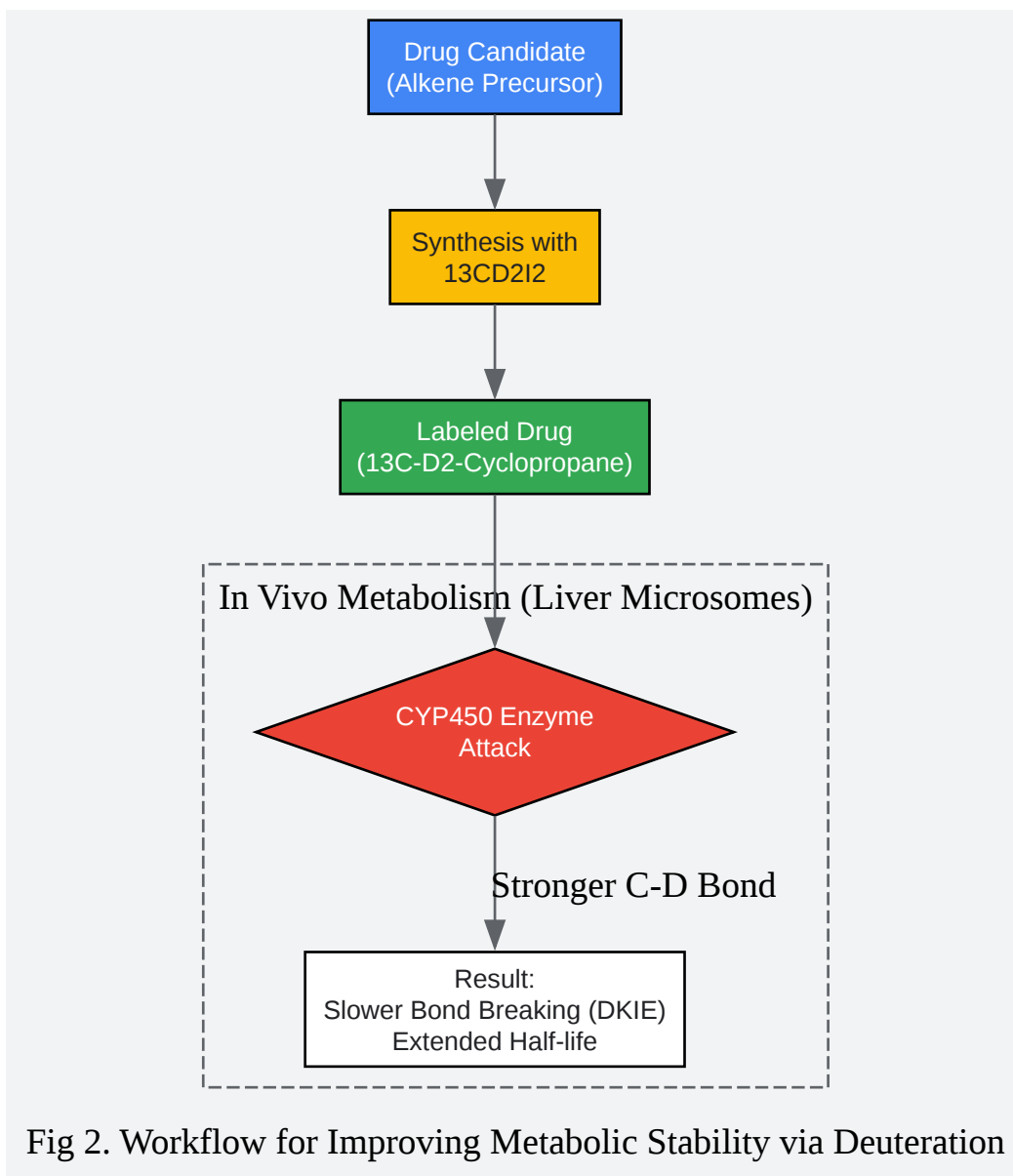
- NMR Spectroscopy: The

atom provides a strong NMR signal. In proton-decoupled

-NMR, the labeled carbon will appear as a quintet (due to coupling with two Deuterium atoms, spin

, splitting rule

).



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Part 4: Experimental Protocol

Protocol: Synthesis of

-Labeled Cyclopropyl-Ether (Furukawa Modification)

Safety Warning: Diethylzinc (

) is pyrophoric. Diiodomethane is toxic and an alkylating agent. Perform all steps in a fume hood under an inert atmosphere (Argon/Nitrogen).

Reagents:

- Alkene Substrate (1.0 equiv)
- **Diiodomethane-13C,d2** (1.1 - 1.5 equiv)
- Diethylzinc (1.0 M in hexanes, 1.1 - 1.5 equiv)
- Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology:

- System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.
- Solvent Charge: Add anhydrous DCM to the flask via syringe. Cool the solvent to 0°C (ice bath).
- Reagent Formation (In Situ):
 - Add the

solution dropwise to the cold DCM.
 - Critical Step: Add **Diiodomethane-13C,d2** dropwise via syringe. The solution may become cloudy as the carbenoid forms. Stir at 0°C for 10–15 minutes.
- Substrate Addition:
 - Dissolve the alkene substrate in a minimal amount of anhydrous DCM.
 - Add this solution dropwise to the reaction mixture.
- Reaction: Allow the mixture to warm to room temperature (25°C) naturally. Monitor via TLC or LC-MS.
 - Note: If the reaction is sluggish, refluxing (DCM ~40°C) may be required, but ensure the condenser is efficient to prevent loss of the volatile carbenoid.

- Quenching:
 - Cool back to 0°C.
 - Carefully quench by dropwise addition of saturated aqueous Ammonium Chloride (). Caution: Vigorous gas evolution (ethane) will occur.
- Workup:
 - Separate layers. Extract the aqueous layer 3x with DCM.
 - Wash combined organics with saturated Sodium Bicarbonate () and Brine.
 - Dry over Sodium Sulfate (), filter, and concentrate carefully (avoid high vacuum if the product is volatile).

Validation:

- NMR: Look for the disappearance of alkene carbons () and the appearance of a new upfield signal (cyclopropane, high field, typically -5 to 15 ppm). The labeled carbon will appear as a quintet ().

Part 5: Handling, Stability & References

Handling & Storage[4][5]

- Light Sensitivity: Diiodomethane releases free iodine () upon photo-degradation, turning the liquid brown. This free iodine can inhibit the Simmons-Smith reaction.
- Stabilization: Store the reagent over a bright Copper (Cu) wire or mesh. The copper reacts with free iodine to form CuI, keeping the reagent colorless and active.

- Temperature: Store refrigerated (2°C to 8°C).

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